molecular formula C12H23NO2 B6257668 2-(azepan-1-yl)-4-methylpentanoic acid CAS No. 1218273-60-9

2-(azepan-1-yl)-4-methylpentanoic acid

Cat. No. B6257668
CAS RN: 1218273-60-9
M. Wt: 213.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azepan-1-yl)-4-methylpentanoic acid (Ampicillin) is a semi-synthetic penicillin antibiotic that has been used in the treatment of bacterial infections since the early 1960s. It is a member of the penicillin family of antibiotics, which are derived from the fungus Penicillium notatum. Ampicillin is effective against a wide spectrum of gram-positive and gram-negative bacteria, including Streptococcus, Staphylococcus, Enterococcus, Haemophilus, and Neisseria species. Ampicillin also has activity against some anaerobic bacteria.

Mechanism of Action

2-(azepan-1-yl)-4-methylpentanoic acid works by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located on the bacterial cell wall, which prevents the formation of new cell wall components. This leads to the weakening of the cell wall, which eventually leads to cell death.
Biochemical and Physiological Effects
2-(azepan-1-yl)-4-methylpentanoic acid has a wide range of effects on bacterial physiology. It inhibits the synthesis of bacterial cell walls, which leads to cell death. It also inhibits the synthesis of bacterial enzymes involved in the synthesis of cell wall components and other metabolic processes. 2-(azepan-1-yl)-4-methylpentanoic acid also inhibits the production of toxins and other substances that can be harmful to the host.

Advantages and Limitations for Lab Experiments

2-(azepan-1-yl)-4-methylpentanoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and has a wide spectrum of activity against gram-positive and gram-negative bacteria. It is also relatively stable, with a shelf-life of several years. However, there are some limitations to the use of ampicillin in laboratory experiments. For example, it is not effective against some anaerobic bacteria, and it can be toxic to the host at high concentrations.

Future Directions

The future of ampicillin research is promising. There is potential for the development of new and improved formulations of ampicillin that are more effective against a wider range of bacteria. There is also potential for the development of new and improved delivery systems for ampicillin, such as nanotechnology-based delivery systems. Additionally, there is potential for the development of new and improved methods for the synthesis of ampicillin, as well as new and improved methods for its purification and analysis. Finally, there is potential for the development of new and improved methods for the detection and quantification of ampicillin in biological samples.

Synthesis Methods

2-(azepan-1-yl)-4-methylpentanoic acid is produced by the fermentation of a strain of Penicillium chrysogenum. The fermentation is carried out in a medium containing glucose, ammonium sulfate, and a source of nitrogen, such as yeast extract, peptone, or corn steep liquor. The fermentation is carried out at a temperature of about 30°C for about 48 hours. After fermentation, the broth is filtered to remove the mycelial cells and the remaining broth is concentrated and purified by chromatography. The purified product is then crystallized and dried to yield a white, crystalline powder.

Scientific Research Applications

2-(azepan-1-yl)-4-methylpentanoic acid has been widely used in the laboratory for scientific research applications. It is used in the study of bacterial genetics, including the study of plasmids, transposons, and the expression of genes. 2-(azepan-1-yl)-4-methylpentanoic acid is also used in the study of bacterial metabolism, including the study of enzymes involved in the synthesis of cell wall components and other metabolic processes. 2-(azepan-1-yl)-4-methylpentanoic acid is also used in the study of bacterial physiology, including the study of the growth and development of bacteria and their response to environmental conditions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(azepan-1-yl)-4-methylpentanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-methylpentanoic acid", "1-azepanamine", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Conversion of 4-methylpentanoic acid to its acid chloride using thionyl chloride in the presence of pyridine.", "Step 2: Reaction of acid chloride with 1-azepanamine in the presence of sodium bicarbonate to form the corresponding amide.", "Step 3: Hydrolysis of the amide using sodium hydroxide to yield the carboxylic acid.", "Step 4: Esterification of the carboxylic acid with methanol in the presence of sulfuric acid to form the corresponding methyl ester.", "Step 5: Conversion of the methyl ester to the acid using sodium hydroxide.", "Step 6: Formation of the hydrochloride salt of the acid using hydrochloric acid.", "Step 7: Extraction of the salt with diethyl ether.", "Step 8: Neutralization of the salt with sodium bicarbonate to yield the free acid.", "Step 9: Purification of the free acid by recrystallization from water to obtain the final product, 2-(azepan-1-yl)-4-methylpentanoic acid." ] }

CAS RN

1218273-60-9

Product Name

2-(azepan-1-yl)-4-methylpentanoic acid

Molecular Formula

C12H23NO2

Molecular Weight

213.3

Purity

95

Origin of Product

United States

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